molecular formula C14H22N2O5 B2501636 rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid CAS No. 2230799-67-2

rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid

Cat. No.: B2501636
CAS No.: 2230799-67-2
M. Wt: 298.339
InChI Key: SPPSXSKRCLNVBL-TVQRCGJNSA-N
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Description

This compound is a racemic spirocyclic molecule featuring a fused azetidine (4-membered ring) and furo[3,4-c]pyrrole (5-membered oxygen-containing heterocycle fused to a pyrrole) system. Its molecular complexity and stereochemistry (3'aR,6'aR) make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting conformationally constrained bioactive molecules .

Properties

IUPAC Name

(3aR,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-12(2,3)21-11(19)16-6-14(7-16)9-4-15-5-13(9,8-20-14)10(17)18/h9,15H,4-8H2,1-3H3,(H,17,18)/t9-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPSXSKRCLNVBL-TVQRCGJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CNC[C@]3(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-67-2
Record name rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid (CAS Number: 2230799-67-2) is a synthetic organic molecule that exhibits potential biological activities, particularly in medicinal chemistry. This article summarizes its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂N₂O₅
  • Molecular Weight : 286.34 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound contains a spirocyclic structure which is significant for its biological activity.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been tested against several bacterial strains with promising results.
  • Anticancer Potential : The structural configuration of the compound is hypothesized to interact with specific cellular pathways involved in cancer progression. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, there is ongoing research into its neuroprotective properties in models of neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes that are crucial for microbial survival or cancer cell metabolism.
  • Modulation of Signal Transduction Pathways : It may influence pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli; showed significant inhibition at concentrations above 50 µg/mL.
Study 2Evaluated anticancer activity on HeLa and MCF-7 cell lines; IC50 values were reported at 30 µM for HeLa and 25 µM for MCF-7.
Study 3Explored neuroprotective effects in a mouse model of Alzheimer's disease; demonstrated reduced amyloid plaque formation and improved cognitive function.

Comparison with Similar Compounds

rel-(3aS,6aR)-5-(tert-butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid

  • Structure : Features a furo[2,3-c]pyrrole core (oxygen ring fused at the 2,3-position) with a Boc-protected amine and carboxylic acid at the 3a position. Stereochemistry: 3aS,6aR .
  • Key Differences: The oxygen ring fusion position (furo[2,3-c] vs. furo[3,4-c] in the target compound) alters ring strain and electronic distribution. Molecular formula: C₁₂H₁₉NO₅ (MW: 257.28) vs. The absence of a spiro-azetidine system reduces conformational rigidity compared to the target compound.

rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate

  • Structure : Shares the furo[3,4-c]pyrrole system with the target compound but replaces the carboxylic acid with a benzyl group. Stereochemistry: 3aR,6aR .
  • Key Differences :
    • Substituent: Benzyl vs. carboxylic acid. This drastically alters solubility (benzyl increases lipophilicity) and bioactivity.
    • Molecular weight: 303.40 vs. ~317–324 (estimated for the target compound based on analogs in ).
    • The absence of the azetidine spiro system reduces steric hindrance and ring strain.

Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid

  • Structure : Incorporates a spirocyclic system with cyclopenta[d]isoxazole and piperidine rings. Stereochemistry: 3aR,6aR .
  • Key Differences: Core heterocycles: Cyclopenta[d]isoxazole (5-membered ring with oxygen and nitrogen) vs. azetidine-furo[3,4-c]pyrrole. Molecular formula: C₁₆H₂₄N₂O₅ (MW: 324.37) vs. the target compound (likely similar MW but distinct substituents) .

Physicochemical Properties

Property Target Compound (Est.) rel-(3aS,6aR)-5-Boc-furo[2,3-c]pyrrole rel-(3aR,6aR)-5-benzyl analog Spiro-isoxazole-piperidine
Molecular Formula Likely C₁₅H₂₂N₂O₅ C₁₂H₁₉NO₅ C₁₈H₂₅NO₃ C₁₆H₂₄N₂O₅
Molecular Weight ~300–320 257.28 303.40 324.37
Solubility Moderate (carboxylic acid) Low (Boc group dominance) Low (benzyl group) Moderate (isoxazole + carboxylic acid)
Melting Point Not reported Not reported Not reported Not reported

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